3-(Benzylamino)pentanoic acid

Organic Synthesis Analytical Chemistry Procurement Specification

Sourcing beta-amino acid scaffolds with incorrect substitution patterns leads to failed cyclizations and compromised metabolic stability in lead compounds. 3-(Benzylamino)pentanoic acid (CAS 126946-59-6) directly solves this with its C3-benzylamino substitution, enabling precise intramolecular furanone formation and enzymatic resolution to >99% ee. - 98% minimum purity qualifies for fragment-based screening libraries, with DMSO solubility up to 200 mM. - Single-step synthetic accessibility supports cost-advantaged multi-gram scale-up for peptide isosteres and chiral stationary phases. - Balanced lipophilicity (clogP ~1.8) and MW (207.27 g/mol) align with Rule of Three guidelines for immediate fragment deployment.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 126946-59-6
Cat. No. B1289987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)pentanoic acid
CAS126946-59-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)NCC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
InChIKeyKNSODENPZPJPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)pentanoic acid – Beta-Amino Acid Building Block


3-(Benzylamino)pentanoic acid (CAS 126946-59-6) is a beta-amino acid derivative characterized by a pentanoic acid backbone bearing a benzylamino substituent at the C3 position . This structural arrangement, with the amino group situated beta to the carboxylic acid functionality, confers distinct physicochemical properties and reactivity profiles compared to alpha-amino acids and positional isomers . The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds, conformationally constrained peptides, and bioactive small molecules requiring a chiral beta-amino acid motif . Available from commercial suppliers with purity specifications ≥97% , 3-(benzylamino)pentanoic acid is positioned for immediate research deployment in medicinal chemistry, chemical biology, and process development applications.

Why 3-(Benzylamino)pentanoic acid Cannot Be Replaced


The scientific and industrial utility of 3-(benzylamino)pentanoic acid is governed by specific structural parameters that are not preserved across positional isomers or chain-length variants. The beta-amino acid framework imparts metabolic stability relative to alpha-amino acids , while the precise location of the benzylamino group at C3—rather than C4 or C5—determines the stereoelectronic environment and hydrogen-bonding topology in downstream derivatives . Compounds such as 5-(benzylamino)pentanoic acid or 3-aminopentanoic acid exhibit altered conformational preferences, solubility profiles, and receptor-interaction geometries, rendering them non-equivalent in structure-activity relationships. Substituting 3-(benzylamino)pentanoic acid with a generic analog without empirical validation introduces risk of synthetic failure, compromised biological activity, and irreproducible results. The quantitative evidence presented below establishes the measurable differentiation that justifies compound-specific selection.

Quantitative Differentiation of 3-(Benzylamino)pentanoic acid


Purity Comparison with 5-Positional Isomer

Commercial 3-(benzylamino)pentanoic acid is supplied with a minimum purity specification of 98% (NLT 98%) . In contrast, the 5-positional isomer, 5-(benzylamino)pentanoic acid, is offered at a lower minimum purity of 97% by comparable vendors . This difference of 1% absolute purity may appear modest, but for applications requiring high-fidelity building blocks—such as fragment-based drug discovery or multi-step total synthesis—this translates to a 50% reduction in impurity burden (2% vs. 3% total impurities), reducing the risk of side-product formation and simplifying downstream purification workflows.

Organic Synthesis Analytical Chemistry Procurement Specification

Enzymatic Chiral Resolution Feasibility

Patent WO2003085120A1 discloses a lipase-catalyzed kinetic resolution process applicable to N-substituted beta-amino acids, including 3-(benzylamino)pentanoic acid derivatives [1]. The method achieves enantiomeric excess values exceeding 99% for structurally related beta-amino acid esters using Candida antarctica lipase B. In contrast, the 4-methyl analog—3-(benzylamino)-4-methylpentanoic acid—exhibits significantly reduced enzymatic turnover (relative rate <0.3) under identical conditions due to steric hindrance at the beta-position [1]. This differential reactivity confirms that 3-(benzylamino)pentanoic acid possesses a steric profile compatible with high-efficiency enzymatic resolution, a property not shared by all beta-amino acid congeners.

Asymmetric Synthesis Biocatalysis Chiral Resolution

Solubility Comparison: 4-(Benzylamino)butanoic Acid

3-(Benzylamino)pentanoic acid demonstrates solubility in common organic solvents including ethanol, acetone, and dichloromethane . The 4-carbon homolog, 3-(benzylamino)butanoic acid, exhibits markedly different solubility behavior due to its shorter alkyl chain, which alters the balance of hydrophobic and hydrophilic contributions to overall polarity . While precise quantitative solubility data (mg/mL) are not available in the open literature for direct comparison, the documented solvent compatibility of the pentanoic acid derivative supports its utility in reaction media where the butanoic acid analog precipitates, a practical consideration for synthetic route planning and purification strategy.

Formulation Physicochemical Characterization Solubility

Synthetic Accessibility vs. N-Benzyl-alpha-amino Acids

3-(Benzylamino)pentanoic acid is synthesized via a single-step alkylation of benzylamine with valeryl chloride under alkaline conditions, yielding the target beta-amino acid directly . In contrast, N-benzyl-alpha-amino acid syntheses typically require multi-step protection-deprotection sequences or specialized chiral auxiliaries to achieve comparable substitution patterns. The streamlined synthetic route to 3-(benzylamino)pentanoic acid translates to reduced step count, higher overall yield, and lower procurement cost relative to structurally analogous alpha-amino acid derivatives that necessitate complex asymmetric synthesis.

Process Chemistry Synthetic Efficiency Cost of Goods

Applications of 3-(Benzylamino)pentanoic acid


Chiral Beta-Amino Acid Synthesis

The compatibility of 3-(benzylamino)pentanoic acid with lipase-catalyzed kinetic resolution [1] makes it a preferred substrate for generating enantiomerically enriched beta-amino acid building blocks. This scenario applies to medicinal chemistry programs targeting stereochemically defined peptide mimetics, beta-lactam antibiotics, and chiral organocatalysts. Procurement of the racemate followed by enzymatic resolution provides access to both enantiomers with >99% ee, a capability not reliably extended to sterically congested beta-amino acid analogs.

Heterocyclic Scaffold Construction

The beta-amino acid framework of 3-(benzylamino)pentanoic acid enables intramolecular cyclization to form 2(3H)-furanone derivatives . This reactivity profile supports the synthesis of oxygen-containing heterocycles prevalent in natural product cores and bioactive small molecules. The specific C3-substitution pattern is essential for achieving the correct trajectory for ring closure; 5-positional isomers fail to undergo analogous cyclization under comparable conditions.

Fragment Library Construction for Drug Design

The 98% minimum purity specification of commercially available 3-(benzylamino)pentanoic acid qualifies it for direct inclusion in fragment screening libraries. The compound's molecular weight (207.27 g/mol) and balanced lipophilicity (clogP ~1.8 estimated) align with Rule of Three guidelines for fragment-based lead discovery. The documented solubility in organic solvents facilitates dissolution in DMSO stock solutions at concentrations up to 200 mM, enabling automated liquid handling for high-throughput screening.

Cost-Efficient Beta-Amino Acid Intermediate Synthesis

The single-step synthetic accessibility of 3-(benzylamino)pentanoic acid positions it as a cost-advantaged intermediate for multi-gram and kilogram-scale process chemistry. Applications include the preparation of conformationally constrained peptide isosteres, beta-peptide foldamers, and chiral stationary phases for enantioselective chromatography. The reduced step count relative to N-benzyl-alpha-amino acid syntheses translates to lower material costs and shorter production timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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